Product packaging for 1,2,3,4-Tetrafluoro-5-iodobenzene(Cat. No.:CAS No. 5121-89-1)

1,2,3,4-Tetrafluoro-5-iodobenzene

Cat. No.: B3031565
CAS No.: 5121-89-1
M. Wt: 275.97 g/mol
InChI Key: XACCVUAKQXEHKJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.org Fluorine's high electronegativity and the low polarizability of the C-F bond influence molecular conformation, pKa, and dipole moment, often leading to enhanced metabolic stability and increased lipophilicity, which are desirable traits in pharmaceuticals and agrochemicals. wikipedia.org For instance, the anticancer drug 5-fluorouracil (B62378) owes its efficacy to the strategic placement of a single fluorine atom. wikipedia.org The unique properties of fluorinated compounds have led to the development of a wide array of organofluorine reagents, such as triflic acid and trifluoroacetic acid, which are indispensable in modern synthesis. wikipedia.org

The Role of Iodine in Aryl Halide Chemistry

Within the family of aryl halides, aryl iodides are particularly valued for their high reactivity in a variety of coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage and facilitating reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of various functional groups onto the aromatic ring. ontosight.ainih.gov While aryl chlorides and bromides are also used in these transformations, aryl iodides often provide higher yields and require milder reaction conditions. nih.gov This enhanced reactivity makes polyfluorinated aryl iodides, such as 1,2,3,4-tetrafluoro-5-iodobenzene, powerful intermediates in the synthesis of complex molecules.

Unique Structural Features of this compound within the Polyfluorinated Aryl Iodide Class

This compound possesses a distinct substitution pattern that sets it apart from other polyfluorinated aryl iodides. The four contiguous fluorine atoms create a highly electron-deficient aromatic ring, which influences its reactivity. This arrangement, with a single iodine atom, provides a specific site for chemical modification. The steric and electronic effects of the fluorine atoms can direct the course of reactions, offering a degree of regioselectivity that may not be achievable with other isomers.

Overview of Current Research Paradigms and Academic Significance

Current research involving this compound and related polyfluorinated aryl iodides is focused on leveraging their unique reactivity for the development of novel synthetic methodologies and the creation of advanced materials. The academic significance of this class of compounds lies in their ability to serve as versatile platforms for constructing complex, highly fluorinated molecules with potential applications in diverse areas of chemical science. Researchers are actively exploring their use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, as well as their potential as precursors for fluorinated polymers and liquid crystals. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HF4I B3031565 1,2,3,4-Tetrafluoro-5-iodobenzene CAS No. 5121-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrafluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACCVUAKQXEHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501800
Record name 1,2,3,4-Tetrafluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5121-89-1
Record name 1,2,3,4-Tetrafluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,2,3,4 Tetrafluoro 5 Iodobenzene and Analogues

Strategies for Introducing Halogen Substituents on Aromatic Rings

The precise introduction of halogen atoms onto an aromatic nucleus is a cornerstone of synthetic organic chemistry. For highly fluorinated systems, regioselectivity becomes a paramount challenge.

Regioselective iodination of electron-rich aromatic compounds can be effectively achieved using a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid. This method offers mild reaction conditions and short reaction times. The active iodinating species is believed to be iodine trifluoroacetate (B77799), formed in situ, which acts as a highly reactive electrophile. For instance, the iodination of various methoxy (B1213986) and methyl aromatic derivatives proceeds with high yields at room temperature. When a para-position is available, iodination is directed to that site; otherwise, ortho-substitution occurs.

The direct regioselective fluorination of aromatic compounds is a more challenging endeavor. numberanalytics.com Electrophilic fluorination, employing agents that act as an electrophile, is a common strategy for electron-rich aromatic rings. numberanalytics.com The regioselectivity is governed by the electronic and steric properties of the substrate. numberanalytics.com For specific applications, such as the synthesis of 8-fluoroguanine (B1496779) derivatives, dilute fluorine gas can be used for regioselective fluorination. nih.gov Another approach involves I(I)/I(III) catalysis for the fluorination of unactivated allenes, which provides access to secondary and tertiary propargylic fluorides with high regioselectivity. nih.gov

Table 1: Regioselective Iodination of Activated Aromatics
EntrySubstrateProductReaction Time (h)Yield (%)
1Anisolep-Iodoanisole0.195
21,2-Dimethoxybenzene4-Iodo-1,2-dimethoxybenzene0.198
31,3-Dimethoxybenzene4-Iodo-1,3-dimethoxybenzene196
4Mesitylene2-Iodomesitylene4.590

The synthesis of 1,2,3,4-tetrafluoro-5-iodobenzene can be conceptualized through multi-step sequences starting from more readily available fluorinated precursors. While specific literature detailing the synthesis from highly fluorinated toluene (B28343) derivatives is not prevalent in the provided search results, a general synthetic strategy can be inferred. This would likely involve the transformation of a methyl group on a fluorinated toluene into a suitable leaving group, followed by iodination. Alternatively, a fluorinated toluene could undergo functional group manipulation to introduce an amino group, setting the stage for a Sandmeyer-type reaction to install the iodine atom.

The Balz-Schiemann reaction is a classical and pivotal method for the synthesis of aryl fluorides from primary aromatic amines. numberanalytics.comnumberanalytics.comwikipedia.org The traditional process involves the diazotization of an aromatic amine, followed by the formation of an aryl diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). numberanalytics.comwikipedia.org The reaction is conceptually similar to the Sandmeyer reaction but typically does not require a metal catalyst. wikipedia.org

The mechanism is generally accepted to proceed through a unimolecular nucleophilic substitution (SN1) pathway involving an aryl cation intermediate. nih.gov The tetrafluoroborate anion serves as the fluoride source. nih.gov

Modern Variations:

Significant advancements have been made to overcome the limitations of the classical Balz-Schiemann reaction, such as the need for isolating potentially explosive diazonium salts and the often harsh thermal decomposition conditions. scientificupdate.comresearchgate.net

Alternative Fluoride Sources and Counterions: Other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been employed, sometimes leading to improved yields. wikipedia.org The use of liquid hydrogen fluoride as a solvent for diazotization allows for the formation of the aryl diazonium fluoride salt directly. wikipedia.org

Milder Reaction Conditions: The use of ionic liquids or perfluoroalkane solvents can facilitate the decomposition of the diazonium salt at lower temperatures. nih.govscientificupdate.com Photochemical decomposition has also been explored. scientificupdate.com

One-Pot Procedures: To avoid the isolation of diazonium intermediates, one-pot methods have been developed. For instance, using tert-butyl nitrite (B80452) and boron trifluoride etherate can effect fluoro-dediazoniation in situ. scientificupdate.com A significant recent development involves the use of organotrifluoroborates as soluble fluoride ion sources, enabling the reaction to proceed under mild conditions in organic solvents and obviating the need to isolate the diazonium salt. researchgate.net

Table 2: Comparison of Balz-Schiemann Reaction Conditions
MethodKey FeaturesAdvantagesDisadvantages
Traditional Isolation of ArN₂BF₄ salt, thermal decomposition. numberanalytics.comwikipedia.orgWell-established, applicable to a range of substrates. nih.govPotentially hazardous intermediates, harsh conditions. scientificupdate.comresearchgate.net
In HF/Pyridine (B92270) Diazotization and decomposition in HF/pyridine. scientificupdate.comLower decomposition temperatures. scientificupdate.comUse of hazardous HF.
Ionic Liquids Decomposition in ionic liquid solvents. scientificupdate.comorganic-chemistry.orgMilder conditions, improved safety. organic-chemistry.orgSolvent cost and recycling.
Organotrifluoroborates Use of RBF₃⁻ as a fluoride source in a one-pot process. researchgate.netMild conditions, avoids isolation of diazonium salts. researchgate.netReagent availability and cost.

Metal-Catalyzed Coupling Reactions in the Synthesis of Fluorinated Aryl Systems

Metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis and functionalization of fluorinated aryl systems.

Palladium-catalyzed carbonylation reactions of aryl halides are a powerful method for the synthesis of carbonyl compounds. The carbonylative cyclization of unsaturated aryl iodides can produce indanones and 2-cyclopentenones in good yields. nih.govacs.org A typical catalytic system involves a palladium(II) acetate (B1210297) catalyst, a ligand such as pyridine, and carbon monoxide gas. nih.govacs.org More recent developments have focused on ligandless palladium-catalyzed reductive carbonylation of aryl iodides to afford aromatic aldehydes under ambient conditions, using a reductant like triethylsilane. organic-chemistry.org The development of palladium-catalyzed carbonylative coupling of aryl iodides with alkenylaluminum reagents provides a route to β,γ-unsaturated ketones under mild conditions. nih.gov While direct "fluoro-carbonylation" is not explicitly detailed in the provided results, these carbonylative methods provide a framework for introducing carbonyl functionalities into fluorinated aryl iodides, which can then be subjected to further transformations.

The introduction of trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups into aromatic rings can significantly alter the physicochemical and biological properties of molecules. Copper-catalyzed cross-coupling reactions have emerged as a practical and efficient way to achieve this.

Trifluoromethylation:

A variety of copper-catalyzed methods for the trifluoromethylation of aryl iodides have been developed, often utilizing different trifluoromethyl sources. beilstein-journals.orgnih.gov Early methods employed expensive reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or triethyl(trifluoromethyl)silane (B54436) (TESCF₃). nih.gov The efficiency of these reactions was improved by the addition of diamine ligands, such as 1,10-phenanthroline, which accelerate the catalytic cycle. nih.gov

More economical approaches use trifluoroacetate salts (e.g., sodium or potassium trifluoroacetate) as the CF₃ source via a decarboxylative pathway. beilstein-journals.orgnih.gov Potassium (trifluoromethyl)trimethoxyborate has also been introduced as a stable, easy-to-handle trifluoromethylating agent that works under mild, base-free conditions with a copper(I)/1,10-phenanthroline catalyst. nih.gov

Difluoromethylation:

Copper-catalyzed difluoromethylation of aryl iodides has also been successfully achieved. berkeley.eduacs.orgnih.gov One method involves the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a copper(I) iodide catalyst and cesium fluoride. berkeley.edu This approach is compatible with a range of functional groups. berkeley.edu

Another strategy employs a (difluoromethyl)zinc reagent, which can be generated from difluoroiodomethane (B73695) and zinc. acs.orgnih.gov This copper-catalyzed reaction proceeds efficiently without the need for additional ligands or activators. acs.orgnih.gov Mechanistic studies suggest the formation of a cuprate (B13416276) species, [Cu(CF₂H)₂]⁻, which acts as a reservoir for the active but unstable CuCF₂H intermediate. acs.org For electron-poor aryl iodides, a convenient copper-mediated direct difluoromethylation using TMSCF₂H can be performed at room temperature. rsc.org

Table 3: Copper-Catalyzed Trifluoromethylation and Difluoromethylation of Aryl Iodides
TransformationCFₓ SourceCatalyst/ReagentsKey Features
Trifluoromethylation TMSCF₃CuI, 1,10-phenanthroline, Lewis acid (e.g., trimethyl borate) acs.orgLewis acid suppresses decomposition of the trifluoromethyl anion. acs.org
Trifluoromethylation CF₃CO₂NaCuI, Ag₂O nih.govLigand-free, decarboxylative approach. nih.gov
Trifluoromethylation K[CF₃B(OMe)₃]Cu(I)/1,10-phenanthroline nih.govStable, crystalline reagent; mild, base-free conditions. nih.gov
Difluoromethylation TMSCF₂HCuI, CsF berkeley.eduHigh yield and good functional group compatibility. berkeley.edu
Difluoromethylation (DMPU)₂Zn(CF₂H)₂CuI acs.orgnih.govLigand- and activator-free; proceeds via a cuprate intermediate. acs.orgnih.gov

Utility of Aryl Iodides in Cross-Coupling Processes (e.g., C-S, C-C, C-N bond formation)

Aryl iodides, such as this compound, are valuable precursors in a variety of cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. wikipedia.orgsigmaaldrich.com These reactions, often catalyzed by transition metals like palladium, have revolutionized synthetic organic chemistry. The high reactivity of the carbon-iodine bond in aryl iodides makes them excellent substrates for oxidative addition to a low-valent transition metal center, which is a key step in many catalytic cycles. wikipedia.orgyoutube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are widely employed to form new bonds with aryl iodides. sigmaaldrich.comlibretexts.org For instance, the Suzuki-Miyaura coupling utilizes an organoboron reagent to form a new C-C bond, while the Heck reaction couples the aryl iodide with an alkene. youtube.com The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines through the coupling of an aryl halide with an amine. sigmaaldrich.com

The utility of aryl iodides in these transformations is highlighted by their broad functional group tolerance and the relatively mild reaction conditions that can often be employed. The table below summarizes some of the key cross-coupling reactions involving aryl halides.

Reaction NameBond FormedCoupling PartnerTypical Catalyst
Suzuki-Miyaura CouplingC-COrganoboron ReagentPalladium
Heck CouplingC-CAlkenePalladium
Sonogashira CouplingC-CTerminal AlkynePalladium/Copper
Stille CouplingC-COrganotin ReagentPalladium
Negishi CouplingC-COrganozinc ReagentPalladium or Nickel
Buchwald-Hartwig AminationC-NAminePalladium
C-S CouplingC-SThiolCopper or Palladium

Green Chemistry and Sustainable Synthetic Protocols

Mechanochemistry, which involves chemical transformations induced by mechanical force, has emerged as a sustainable alternative to traditional solvent-based methods. chemistryworld.com This approach can lead to faster reactions, reduced solvent waste, and access to novel chemical reactivities. chemistryworld.comnih.gov In the context of fluorination, mechanochemical methods offer a promising route to introduce fluorine atoms into aromatic systems without the need for hazardous reagents like hydrogen fluoride (HF). chemistryworld.comox.ac.uk

Recent research has demonstrated the potential of ball-milling techniques to activate fluorinating agents and promote the fluorination of various organic substrates. ox.ac.uk For example, a method has been developed to generate fluorochemicals directly from fluorspar (CaF2) through a mechanochemical process, bypassing the production of HF. ox.ac.uk This solid-state approach has shown efficacy in the fluorination of N-heteroaryl halides. rsc.org The development of such solvent-free or low-solvent methods aligns with the principles of green chemistry by minimizing environmental impact. nih.gov

The development of solvent-free and ionic liquid-mediated synthetic protocols represents another significant step towards greener chemical processes. tudelft.nl Solvent-free reactions, as the name suggests, are conducted in the absence of a traditional solvent, which can significantly reduce waste and simplify product purification. tudelft.nl These reactions can often be facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support.

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered attention as environmentally benign reaction media due to their low vapor pressure, thermal stability, and recyclability. researchgate.nethhu.degoogle.com They can serve as both the solvent and, in some cases, a catalyst or promoter for a given reaction. researchgate.net The synthesis of ionic liquid-supported reagents, such as iodosylbenzenes, has been reported, which can act as recyclable oxidizing agents. researchgate.net While the direct synthesis of this compound in ionic liquids is not extensively documented, the principles of IL-mediated synthesis offer a framework for developing more sustainable routes to this and other fluorinated aryl iodides. The synthesis of various ionic liquids, including those with tetraimidazolium and tetrapyrrolidinium cations, has been achieved, expanding the range of available green solvents. nih.gov

Transition-metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of organic molecules, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials. nih.gov This strategy has been successfully applied to the synthesis of fluorinated molecules, providing direct access to valuable compounds.

The direct introduction of fluorine or fluorine-containing groups into an aromatic ring via C-H activation is an area of active research. Palladium, nickel, and copper are among the transition metals that have been shown to catalyze such transformations. nih.govresearchgate.net These reactions often proceed with high regioselectivity, which is a significant advantage when synthesizing complex molecules. While the direct C-H iodination and subsequent fluorination of a tetrafluorobenzene precursor to yield this compound is a plausible synthetic route, the development of direct C-H activation/iodination protocols for highly fluorinated arenes remains a challenging yet desirable goal.

Electrosynthetic Routes to Fluorinated Aryl Iodides

Electrosynthesis, which utilizes electricity to drive chemical reactions, offers a clean and often safer alternative to conventional methods that rely on chemical oxidants or reductants. lookchem.com A notable application of this technique in organofluorine chemistry is the electrosynthesis of hypervalent iodobenzene (B50100) difluoride derivatives. lookchem.com These compounds are valuable fluorinating agents, but their traditional synthesis often involves hazardous reagents.

Microflow Reaction Technologies for Aromatic Fluorination

Microflow reaction technology, also known as continuous flow chemistry, has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for challenging reactions like aromatic fluorination. beilstein-journals.orgnih.gov This approach involves conducting chemical reactions in a continuous stream within a network of small-diameter tubes or microreactors. mit.edu The high surface-area-to-volume ratio in these microreactors facilitates superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. mit.eduresearchgate.net These features lead to improved reaction yields, higher selectivity, and enhanced safety, especially when handling hazardous reagents or highly exothermic processes common in fluorination chemistry. beilstein-journals.orgresearchgate.net

The application of microflow systems to aromatic fluorination addresses several key challenges. For instance, the direct fluorination of aromatic rings and nucleophilic aromatic substitution (SNAr) reactions on polyfluoroaromatic compounds can be difficult to control in batch reactors. beilstein-journals.orgbeilstein-journals.org Microreactor technology allows for the safe handling of reactive intermediates and hazardous reagents, such as those used in trifluoromethylation or radiofluorination for Positron Emission Tomography (PET). beilstein-journals.orgnih.gov The ability to rapidly screen reaction conditions and scale up production by "numbering-up" (running multiple reactors in parallel) makes this technology highly efficient for both research and industrial applications. nih.govresearchgate.net

Research into the continuous-flow synthesis of fluorinated compounds has demonstrated the versatility of this technology. For example, photoredox catalysis for the trifluoromethylation of aromatic heterocycles has been successfully implemented in microreactors, resulting in shorter reaction times and milder conditions compared to batch methods. nih.govbeilstein-journals.org Furthermore, integrated microflow systems have been developed that combine reaction, separation, and analysis, for instance, by coupling the reactor output with online benchtop NMR spectroscopy for real-time monitoring. rsc.org

A notable application is the use of packed-bed flow reactors containing reagents like caesium fluoride, which allows for efficient fluorination due to the high surface area of the salt and improved mixing. eurekalert.org This approach has been used for the PFAS-free synthesis of molecules containing the trifluoromethyl group. eurekalert.org While specific examples detailing the microflow synthesis of this compound are not prevalent in the literature, the principles and methodologies are directly applicable to its synthesis and the functionalization of its polyfluoroaromatic core. The SNAr reaction of polyfluorinated aromatics with various nucleophiles is a well-established transformation that benefits significantly from the precise control offered by microflow systems. mdpi.com

The following tables summarize findings from studies on microflow fluorination and related reactions, illustrating the typical conditions and outcomes.

Table 1: Examples of Microflow Conditions for Aromatic Functionalization

This table presents various functionalization reactions on aromatic compounds performed under continuous flow conditions.

SubstrateReagent(s)Catalyst/ConditionsResidence TimeProductYield (%)
Substituted o-aminophenolsO₂Eosin Y, White LED20 min2-Aminophenoxazin-3-onesHigh purity
Aryl Halides (Ar¹X)n-BuLi, B(OiPr)₃-~4.7 minAryl Boronic EstersHigh
Aryl Boronic EstersAryl Halides (Ar²X)-~4.7 min (>100 °C)BiarylsHigh
4,6-dichloropyrimidineAromatic aminesDIPEA, 160 °C0.5 mL/minMono-substituted pyrimidines-
Mono-substituted pyrimidinesCyclohexylamine200 °C0.5 mL/minDisubstituted pyrimidines-

Data sourced from multiple studies on continuous flow synthesis. nih.govnih.gov

Table 2: Microflow Photochemical C-H Arylation

This table details the synthesis of biphenyl (B1667301) derivatives using a continuous flow photoreactor. researchgate.net

Aryl Diazonium TrifluoroacetateAreneIrradiationSystemOutcome
Various substitutedFuranUV-A light (365 nm)Capillary photoreactorSuccessful synthesis of 13 biphenyl derivatives
TrifluoromethylatedFuran-Integrated with ¹⁹F-NMR benchtop spectrometerReliable quantification of products

This process highlights the use of continuous flow for photochemical applications, generating aryl radicals for C-H arylation without a catalyst. researchgate.net

Mechanistic Insights and Reactivity Pathways of 1,2,3,4 Tetrafluoro 5 Iodobenzene Derivatives

Fundamental Reactivity Patterns of Fluorinated Aryl Iodides

The interplay between the strong electron-withdrawing fluorine atoms and the reactive iodine substituent dictates the characteristic reactivity of polyfluorinated aryl iodides.

Polyfluoroarenes, including 1,2,3,4-tetrafluoro-5-iodobenzene, are highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The high electronegativity of the fluorine atoms renders the aromatic core electron-deficient, making it prone to attack by nucleophiles. mdpi.com In these reactions, a fluoride (B91410) ion is typically eliminated as a leaving group. This process provides a metal-free pathway to synthesize monosubstituted aromatic compounds. nih.govdocumentsdelivered.com

The SNAr reactions on polyfluoroarenes can be used to form various new bonds:

C-C Bonds: Organometallic reagents like organolithium or organomagnesium compounds can react with polyfluoroarenes to replace a fluorine atom. mdpi.com

C-O and C-N Bonds: Nucleophiles such as alcohols and amines readily displace fluoride to form the corresponding aryl ethers and anilines. mdpi.com

C-S Bonds: Thiolates can also participate in SNAr reactions, leading to the formation of aryl sulfides.

Efficient SNAr conditions often involve the use of a mild base in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net For highly activated polyfluoroarenes, it is crucial to establish conditions that prevent multiple substitutions and side reactions. mdpi.com N-heterocyclic carbenes (NHCs) have also been employed to catalyze SNAr reactions between aryl aldehydes and polyfluoroarenes, yielding fluorinated asymmetric aryl ketones under mild, transition-metal-free conditions. tandfonline.com

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates in metal-catalyzed cross-coupling reactions. libretexts.org This reactivity is primarily due to the facility with which the C-I bond undergoes oxidative addition to a low-valent transition metal catalyst, a key step in many catalytic cycles.

Common metal-catalyzed reactions involving aryl iodides include:

Palladium-Catalyzed Cross-Coupling: Aryl iodides are excellent substrates for classic Pd-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. However, in C-N cross-coupling reactions, the iodide byproduct (e.g., NaI) can sometimes inhibit the catalyst. This issue can be overcome by using specific biarylphosphine ligands or solvent systems where the iodide salt is insoluble. nih.govacs.org

Copper-Catalyzed Reactions: Copper-based systems are effective for various transformations. A notable application is the fluorination of aryl iodides using a cationic copper reagent and a fluoride source like AgF, which is proposed to proceed through an aryl copper(III) fluoride intermediate. nih.govacs.org Copper catalysis also enables the reductive cross-coupling of aryl iodides with chlorosilanes to form Csp²–Si bonds. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are also widely used for cross-coupling reactions involving aryl iodides. researchgate.net These reactions often proceed via an oxidative addition of the aryl iodide to a Ni(0) species. researchgate.netacs.org Nickel-catalyzed reductive couplings can forge connections between aryl iodides and various partners, including trifluoromethyl oxirane. acs.org

Table 1: Comparison of Catalytic Systems for Aryl Iodide Functionalization

Catalytic System Reaction Type Key Features
Palladium/Biarylphosphine C-N Cross-Coupling Overcomes iodide inhibition; efficient for primary and secondary amines. nih.govacs.org
Copper(I)/AgF Aromatic Fluorination Tolerates a wide range of functional groups (esters, amides, ketones). nih.govacs.org
Nickel/Bipyridine Reductive Cross-Coupling Enables coupling with challenging partners like epoxides. acs.org
Copper/Zn Silylation Ligand-free, reductive conditions for coupling with chlorosilanes. nih.gov

Aryl iodides can be oxidized to form stable hypervalent iodine(III) compounds, such as aryliodine(III) dichlorides [ArICl₂] or difluorides [ArIF₂]. These transformations expand the synthetic utility of the parent aryl iodide.

A common method for this oxidation is the use of an oxidizing agent in the presence of a halogen source. For instance, aryliodine(III) dichlorides can be synthesized from aryl iodides using a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). nih.govnih.gov In this process, H₂O₂ oxidizes HCl to generate molecular chlorine in situ, which then reacts with the aryl iodide. nih.gov The use of fluorinated alcohols like 1,1,1-trifluoroethanol can serve as both the solvent and an activator for the hydrogen peroxide. nih.govnih.gov These aryliodine(III) dihalides are versatile reagents themselves, capable of participating in various transformations, including further halogenations. cardiff.ac.ukrsc.org Similarly, phenyliodine(III) dicarboxylates can react with alkyl iodides to afford esters via oxidative displacement of the iodine.

Halogen Bonding Interactions in Polyfluorinated Iodobenzenes

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, attracts a nucleophilic region (Lewis base) on another molecule. wikipedia.orgacs.org The strength of this interaction generally follows the trend I > Br > Cl > F, making iodine an excellent halogen bond donor. wikipedia.org

The halogen bond is a highly directional interaction that arises from an anisotropic distribution of electron density around the covalently bonded halogen atom. acs.orgnih.gov A region of positive electrostatic potential (the σ-hole) is located on the halogen atom opposite to the covalent bond, while a belt of negative potential surrounds the equator. nih.gov

The interaction is primarily electrostatic in nature, but also involves contributions from charge transfer (from the Lewis base to the σ* antibonding orbital of the C-I bond) and dispersion forces. nih.govnih.gov The strength of the bond is influenced by several factors:

The Halogen Donor: Iodine's high polarizability and large size result in a prominent σ-hole, making it a strong halogen bond donor. mdpi.com

The Lewis Base Acceptor: Electron-rich atoms like nitrogen (in pyridines, amines) and sulfur (in thioureas, sulfides) are effective halogen bond acceptors. nih.govrsc.org

Hybridization: The strength of the halogen bond increases as the s-character of the carbon atom bonded to the iodine increases (sp > sp² > sp³). acs.org

The formation of a halogen bond leads to a characteristic elongation of the C-I bond and can be observed spectroscopically. nih.gov The N···I distances in strong halogen bonds can be significantly shorter than the sum of the van der Waals radii, often around 65-80% of the expected value. rsc.org

Table 2: Representative Halogen Bond Strengths and Geometries

Donor Acceptor Interaction Type N···I Distance (% of vdW radii) N···I–C Angle
Iodopentafluorobenzene (B1205980) Pyridine (B92270) I···N ~80% (~2.8 Å) ~180°
Molecular Iodine (I₂) 4-Alkoxyphenylpyridine I···N 68% (2.398 Å) ~177° rsc.org
Iodine Monochloride (ICl) 4-Butoxyphenylpyridine I···N 64% (2.276 Å) ~179° rsc.org
Iodine Monobromide (IBr) 4-Alkoxyphenylpyridine I···N 65% (~2.30 Å) ~178° rsc.org

The substitution of hydrogen atoms with highly electronegative fluorine atoms on an iodobenzene (B50100) scaffold has a profound impact on the strength of the halogen bond. The electron-withdrawing nature of fluorine enhances the positive character of the σ-hole on the iodine atom, making it a more potent halogen bond donor. nih.govresearchgate.net

Key findings on the influence of fluorination include:

Strength Enhancement: Progressive fluorination of an iodobenzene ring leads to stronger halogen bonds, with interaction energies increasing by up to 100% in perfluorinated systems compared to their non-fluorinated counterparts. nih.govacs.org This can make the halogen bond strength comparable to that of strong hydrogen bonds. acs.org

Positional Effects: The strengthening effect is dependent on the position of the fluorine substituents relative to the iodine atom, with the effect diminishing with distance: ortho > meta > para. nsf.gov

Additivity: The effects of multiple fluorine substitutions are nearly additive. nsf.gov For a compound like this compound, the cumulative electron-withdrawing effect of the four adjacent fluorine atoms results in a significantly activated iodine atom for halogen bonding. Studies on pentafluoro-iodobenzene show a doubling of interaction strength, illustrating the powerful tuning effect of perfluorination. acs.org

Activation for Reactivity: This enhanced halogen bonding can be harnessed to activate the C-I bond. For instance, the interaction between perfluoroalkyl iodides and bases like tBuONa can promote homolytic cleavage of the C-I bond under mild conditions, enabling novel C-H functionalization reactions. nih.gov

The strategic placement of fluorine atoms, as seen in this compound, therefore serves as a powerful tool to modulate not only the covalent reactivity of the molecule but also its capacity for forming strong and directional non-covalent interactions.

Table of Mentioned Compounds

Compound Name
1,1,1-trifluoroethanol
This compound
1,4-diiodotetrafluorobenzene
3,5-bis-SF₅-iodobenzene
4-Alkoxyphenylpyridine
4-Butoxyphenylpyridine
Aryl Bromides
Aryl Chlorides
Aryl Ethers
Aryl Fluorides
Aryl Halides
Aryl Iodides
Aryl Sulfides
Aryliodine(III) dichlorides
Aryliodine(III) difluorides
Biarylphosphine
Chlorosilanes
Hydrogen Peroxide
Iodine Monobromide
Iodine Monochloride
Iodopentafluorobenzene
N,N-dimethylformamide (DMF)
N-heterocyclic carbenes (NHCs)
Pentafluoro-iodobenzene
Phenyliodine(III) dicarboxylates
Silver Fluoride (AgF)
Sodium Iodide (NaI)
t-Butoxide (tBuO⁻)

Ortho-Effects and Steric Considerations in Halogen Bonding

The reactivity and supramolecular behavior of this compound are significantly influenced by the electronic and steric effects originating from the fluorine atoms, particularly those in the ortho positions (positions 2 and 4) relative to the iodine atom. The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring has a profound impact on the halogen bonding capabilities of the iodine atom.

Ortho-Effects: The term 'ortho-effect' in this context refers to the collective influence of the ortho-fluorine substituents on the properties of the C-I bond. These fluorine atoms are strongly electron-withdrawing, which enhances the magnitude of the positive electrostatic potential, known as the σ-hole, on the iodine atom. A more positive σ-hole leads to stronger and more directional halogen bonds with Lewis basic atoms. Studies on analogous systems, such as nitro- and pentafluorosulfanyl-substituted iodobenzenes, have confirmed that ortho-substitution is particularly effective at activating the iodine atom for halogen bonding. This effect is attributed to the direct through-bond and through-space electronic withdrawal, making the iodine a better halogen bond donor. Research on various substituted iodobenzenes shows that electron-withdrawing groups favor ortho- and para-iodines to act as halogen bond donors. In the case of this compound, the two ortho-fluorine atoms significantly increase the electrophilic character of the iodine, making it a potent halogen bond donor for applications in crystal engineering and catalysis.

Steric Considerations: While electronic effects are dominant, steric factors also play a role. The van der Waals radii of halogen atoms are large, making halogen bonds more sensitive to steric hindrance compared to hydrogen bonds. In this compound, the ortho-fluorine atoms, while not excessively bulky, can create a more sterically defined pocket around the iodine's σ-hole. This can influence the geometry of the resulting halogen-bonded complexes, favoring specific orientations of the halogen bond acceptor. However, the planarity of the benzene (B151609) ring and the linear nature of the C-I bond mean that the σ-hole remains highly accessible, allowing for the formation of strong interactions with a variety of halogen bond acceptors.

The table below summarizes the key effects of ortho-fluorine substitution on halogen bonding.

FeatureDescriptionReference
Electronic Effect The highly electronegative fluorine atoms at the ortho positions (2 and 4) strongly withdraw electron density from the aromatic ring and the C-I bond.
σ-Hole Enhancement This electron withdrawal significantly increases the positive electrostatic potential (σ-hole) on the outer region of the iodine atom.
Halogen Bond Strength A more positive σ-hole results in stronger, more directional, and shorter halogen bonds with Lewis bases (halogen bond acceptors).
Steric Influence The ortho-substituents can create steric hindrance that may influence the approach and orientation of the halogen bond acceptor molecule.

Reaction Mechanism Elucidation for Transformations Involving this compound

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

Transformations involving this compound, particularly transition metal-catalyzed cross-coupling reactions, are fundamentally governed by a sequence of elementary steps, most notably oxidative addition and reductive elimination. These steps define the catalytic cycle, typically involving a palladium catalyst.

Oxidative Addition: This is often the initial and rate-determining step in a catalytic cycle. A low-valent metal complex, typically Pd(0), reacts with the aryl iodide (Ar-I), in this case, this compound. The C-I bond is cleaved, and both the aryl group and the iodide add to the metal center. This process increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and its coordination number.

L_nPd(0) + C_6F_4HI \rightarrow L_nPd(II)(C_6F_4H)(I)

The reaction of Pd(0) complexes with iodobenzene can be complex, with potential solvent-assisted pathways or associative mechanisms. The highly electron-deficient nature of the tetrafluorophenyl ring in 1,2,3,

Supramolecular Chemistry and Crystal Engineering with Fluorinated Aryl Iodides

Cooperative Non-Covalent Interactions (Halogen Bonding, Pi-Stacking, Hydrogen Bonding)

The supramolecular chemistry of this compound derivatives is significantly influenced by a combination of cooperative non-covalent interactions. These weak forces, including halogen bonding, π-stacking, and hydrogen bonding, play a crucial role in determining the solid-state structures and properties of these compounds. The presence of both a highly polarizable iodine atom and electron-withdrawing fluorine atoms on the benzene ring creates a unique electronic environment that facilitates these interactions.

Halogen Bonding:

The iodine atom in this compound and its derivatives is a potent halogen bond donor. The electron-withdrawing nature of the four fluorine atoms enhances the electrophilic character of the iodine atom's σ-hole, a region of positive electrostatic potential on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This positive region can interact favorably with nucleophilic atoms, such as nitrogen, oxygen, or other halogens, leading to the formation of strong and directional halogen bonds. oup.comrsc.org

The strength of these halogen bonds generally increases with the polarizability of the halogen donor (I > Br > Cl) and the electron-withdrawing capacity of the substituents on the aromatic ring. oup.com Consequently, perfluorinated iodobenzenes are considered ideal halogen bond donors. oup.com In the solid state, these interactions can direct the assembly of molecules into well-defined supramolecular architectures, such as dimers, trimers, and one-dimensional chains. oup.com For instance, the co-crystallization of diiodotetrafluorobenzenes with pyridine derivatives has been shown to form discrete supramolecular assemblies through C–I···N halogen bonds. oup.com

Interactive Data Table: Representative Halogen Bond Geometries

DonorAcceptorInteractionDistance (Å)Angle (°)
C-IN (in Pyridine)C-I···N~3.43~170
C-IO (in N-Oxide)C-I···O--
C-Iπ (Arene)C-I···π--
C-IIC-I···I--

Note: Specific distances and angles for this compound derivatives would require dedicated crystallographic studies. The data presented is representative of similar iodinated perfluorinated aromatic compounds.

Pi-Stacking:

The electron-poor nature of the tetrafluorinated aromatic ring in this compound derivatives makes it an excellent candidate for π-stacking interactions, particularly with electron-rich aromatic systems. wikipedia.org This type of interaction, often referred to as an arene-perfluoroarene interaction, is driven by complementary electrostatic interactions between the electron-deficient π-system of the fluorinated ring and the electron-rich π-system of another aromatic molecule. wikipedia.org

Hydrogen Bonding:

While the primary focus is often on halogen bonding and π-stacking, hydrogen bonding also plays a role in the structural chemistry of derivatives of this compound. In derivatives where a hydrogen atom is present on the aromatic ring or in substituents, weak C–H···F hydrogen bonds can form. nih.govresearchgate.net The fluorine atoms on the perfluorinated ring can act as weak hydrogen bond acceptors. nih.gov

For example, in the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, a derivative synthesized from this compound, both intramolecular and intermolecular C–H···F hydrogen bonds are observed. nih.govresearchgate.net These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice. nih.gov

Interactive Data Table: Observed C–H···F Hydrogen Bond Parameters in a Derivative

Interaction TypeH···F Distance (Å)C–H···F Angle (°)
Intramolecular2.270 - 2.363158.3 - 166.8
Intermolecular2.500 - 2.597-

Source: Data derived from the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene. researchgate.net

The interplay of these non-covalent interactions provides a powerful tool for the rational design and construction of novel supramolecular assemblies with tailored properties. By understanding and controlling these interactions, it is possible to engineer materials with specific electronic, optical, or host-guest properties.

Advanced Spectroscopic and Computational Characterization of 1,2,3,4 Tetrafluoro 5 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the analysis of 1,2,3,4-tetrafluoro-5-iodobenzene, providing unparalleled insights into its fluorine, proton, and carbon environments.

¹⁹F NMR for Fluorinated Species Tracking and Quantification

Given the presence of four fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for studying this compound. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection. wikipedia.orgazom.com This high sensitivity allows for the tracking and quantification of fluorinated species even at low concentrations. nih.gov The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and facilitates the identification of individual fluorine environments within a molecule. wikipedia.org

In the context of this compound, each of the four fluorine atoms resides in a distinct chemical environment, leading to a complex yet informative ¹⁹F NMR spectrum. The observed chemical shifts and coupling constants (J-couplings) between the fluorine nuclei provide a unique fingerprint for the molecule. These parameters are sensitive to the electronic environment, and thus can be used to monitor changes in the molecule during chemical reactions. For instance, the coordination of the iodine atom to other species can induce changes in the ¹⁹F chemical shifts, providing evidence for interactions like halogen bonding.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds

CompoundSolventChemical Shift (ppm)
5-Bromo-1,2,3-trifluorobenzeneNot Specified~ -133 (F1, F3), -162 (F2) azom.com
1-Bromo-2,4,5-trifluorobenzeneNot SpecifiedThree distinct resonances azom.com
TrifluorotolueneNot SpecifiedSingle peak azom.com

This table provides illustrative data for similar compounds to demonstrate the principles of ¹⁹F NMR. Specific data for this compound would be dependent on experimental conditions.

¹H and ¹³C NMR for Structural Elucidation and Mechanistic Probes

While ¹⁹F NMR is paramount, ¹H and ¹³C NMR spectroscopy provide complementary and crucial information for the complete structural elucidation of this compound and its derivatives. bas.bg The ¹H NMR spectrum of this compound is relatively simple, showing a single resonance for the lone proton on the aromatic ring. However, the chemical shift and coupling to the adjacent fluorine atoms are diagnostic.

¹³C NMR spectroscopy, though sometimes complicated by C-F coupling which can lead to complex splitting patterns and lower signal intensity, is invaluable for confirming the carbon skeleton of the molecule. rsc.org Each of the six carbon atoms in the benzene (B151609) ring is unique and, in principle, gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached substituents (fluorine and iodine), providing further confirmation of the substitution pattern. In mechanistic studies, changes in the ¹³C NMR spectra can be used to track the fate of the carbon framework during a reaction.

Table 2: Illustrative ¹H and ¹³C NMR Data for Related Compounds

CompoundNucleusSolventChemical Shift (ppm)
1-Fluoro-2-iodobenzene¹HCDCl₃7.71, 7.28, 7.03, 6.87 chemicalbook.com
Iodobenzene (B50100)¹HCDCl₃7.67, 7.30, 7.05 chemicalbook.com
2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione¹³CDMSO-d672.16, 157.52, 173.56 bas.bg

This table presents data for structurally related compounds to highlight the application of ¹H and ¹³C NMR. The specific shifts for this compound would need to be experimentally determined.

NMR Titration Experiments for Halogen Bonding Studies

The iodine atom in this compound can act as a halogen bond donor. NMR titration is a powerful technique to study these non-covalent interactions in solution. nih.gov By systematically adding a halogen bond acceptor to a solution of this compound and monitoring the changes in the NMR spectra (¹H, ¹⁹F, or ¹³C), one can determine the binding affinity and stoichiometry of the interaction. nih.govnih.gov

During a titration, the chemical shifts of the nuclei at or near the interaction site will change as the equilibrium between the free and bound states shifts. nih.gov For example, the chemical shift of the proton on the aromatic ring of this compound would be expected to shift upon formation of a halogen bond. Similarly, the ¹⁹F NMR signals can be sensitive to the formation of such bonds. By fitting the observed chemical shift changes to a binding isotherm, one can extract thermodynamic parameters for the halogen bonding interaction.

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is an essential analytical tool for the characterization of this compound, providing information on its molecular weight and fragmentation patterns, which aids in its identification and the analysis of reaction mixtures.

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of this compound and its reaction products. nih.govnih.gov The precise mass-to-charge ratio (m/z) obtained from HRMS allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly important when dealing with unknown products in a reaction mixture, as it can help to distinguish between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides additional structural information. The way in which the molecule breaks apart upon ionization can reveal details about its connectivity and the relative strengths of its chemical bonds. For this compound, common fragmentation pathways would likely involve the loss of the iodine atom or fluorine atoms.

GC-MS and LC-MS for Reaction Mixture Analysis and Fluorine Tracking

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques used to separate and identify the components of complex mixtures. thermofisher.comnih.govnih.govyonsei.ac.kr These methods are invaluable for monitoring the progress of reactions involving this compound and for identifying intermediates and byproducts.

In GC-MS, the components of a volatile sample are separated in a gas chromatograph before being introduced into the mass spectrometer for detection. thermofisher.comyonsei.ac.kr This technique is well-suited for the analysis of relatively non-polar and thermally stable compounds. LC-MS, on the other hand, separates components in a liquid phase, making it suitable for a wider range of compounds, including those that are less volatile or thermally labile. nih.govnih.gov

Both GC-MS and LC-MS can be used to track the incorporation and fate of the tetrafluorinated phenyl group in a reaction. By monitoring the mass spectra for the characteristic isotopic pattern of the fluorinated fragment, researchers can follow the course of a reaction and identify the products containing this moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. While a specific, publicly available crystal structure for this compound is not extensively documented, analysis of closely related polyfluorinated iodobenzenes provides a robust framework for understanding its expected solid-state behavior.

In the solid state, molecules of this compound are expected to arrange themselves in a crystal lattice stabilized by a variety of intermolecular interactions. The electron-withdrawing nature of the four fluorine atoms renders the aromatic ring electron-deficient and enhances the electrophilic character of the iodine atom's σ-hole. This electronic modulation makes the iodine atom a potent halogen bond donor.

The primary intermolecular interactions anticipated in the crystal structure include:

Halogen Bonding (I···F/O/N): The most significant directional interaction is predicted to be the halogen bond, where the electropositive region on the iodine atom interacts with an electronegative atom (like fluorine from a neighboring molecule or another Lewis basic site). This interaction is highly directional and plays a critical role in the self-assembly of such molecules.

C-H···F Interactions: Weak hydrogen bonds involving the single aromatic proton and a fluorine atom on an adjacent molecule can also influence the crystal packing.

In co-crystals with Lewis bases, this compound would act as a strong halogen-bond donor. For example, in structures of related diiodotetrafluorobenzenes with pyrimidine (B1678525) derivatives, C—I⋯N halogen bonds are the primary synthons that guide the supramolecular assembly, forming chains and layers. iucr.org Similarly, C—I⋯π interactions are also observed, where the iodine atom interacts with the π-system of an alkyne or another aromatic ring. iucr.org The crystal packing is a result of the interplay between these varied, and sometimes competing, non-covalent forces.

The precise molecular geometry of this compound can be determined from its crystalline structure. While specific experimental data is pending, theoretical calculations and data from analogous structures provide reliable estimates for its key geometric parameters. The benzene ring is expected to be nearly planar. The substitution pattern, however, may induce slight distortions from ideal hexagonal symmetry.

The key structural parameters are the bond lengths between the constituent atoms, the angles between these bonds, and the dihedral angles that define the molecule's three-dimensional shape.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These values are based on DFT calculations and data from analogous structures, as a specific crystal structure is not publicly available.)

ParameterPredicted ValueDescription
Bond Lengths
C–I~2.08 - 2.10 ÅThe length of the covalent bond between a carbon atom of the benzene ring and the iodine atom.
C–F~1.33 - 1.35 ÅThe average length of the covalent bonds between the carbon and fluorine atoms.
C–C (aromatic)~1.38 - 1.40 ÅThe average length of the carbon-carbon bonds within the aromatic ring.
C–H~1.08 ÅThe length of the covalent bond between the carbon and hydrogen atoms.
Bond Angles
C–C–I~120°The angle formed by two adjacent carbon atoms and the iodine atom.
C–C–F~120°The average angle formed by two adjacent carbon atoms and a fluorine atom.
F–C–C–F (dihedral)~0°The dihedral angle indicating the planarity of the substituted benzene ring.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental data, offering deep insights into the molecule's electronic properties and interaction capabilities.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as LANL2DZ, can determine optimized molecular geometry, vibrational frequencies, and electronic properties. scirp.org

DFT calculations are crucial for understanding the molecule's reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals key information. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Table 2: Calculated Electronic Properties of this compound via DFT

PropertyDescriptionPredicted Outcome
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Localized primarily on the iodine and the π-system of the ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Primarily a σ* anti-bonding orbital located along the C–I bond axis.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates molecular stability.A relatively large gap suggests high kinetic stability.
Reaction Energetics Calculation of transition state energies and reaction pathways.Provides quantitative data on the feasibility and mechanisms of reactions involving the C-I bond.

These calculations confirm that the C-I bond is the most probable site for nucleophilic attack and the key participant in halogen bonding.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict how molecules will interact, particularly identifying sites for electrophilic and nucleophilic attack. For halogenated compounds, the MEP surface is instrumental in characterizing the σ-hole on the halogen atom.

The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom (in this case, iodine) along the axis of the C–I bond. This positive region (Vs,max) arises from the anisotropic distribution of electron density around the iodine atom. The presence of four strongly electron-withdrawing fluorine atoms significantly increases the magnitude of this positive potential, making the iodine in this compound a very effective halogen bond donor. The Vs,max value for iodopentafluorobenzene (B1205980) is a strong indicator, and the value for this compound is expected to be comparably high, signifying its capacity for strong, directional halogen bonds. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method that calculates the total interaction energy between two molecules directly, avoiding issues like basis set superposition error (BSSE). wikipedia.org Crucially, SAPT decomposes the total interaction energy into physically meaningful components, providing a detailed understanding of the nature of the non-covalent bond. researchgate.netq-chem.com

The primary components of the SAPT decomposition are:

Electrostatics (Eelst): The classical Coulombic interaction between the static charge distributions of the two molecules.

Exchange (Eexch): The short-range Pauli repulsion arising from the requirement that the wavefunction of the complex be antisymmetric with respect to electron exchange.

Induction (Eind): The stabilizing interaction arising from the polarization of one molecule by the static electric field of the other.

Dispersion (Edisp): The attractive interaction arising from correlated fluctuations in the electron clouds of the interacting molecules (van der Waals forces).

Table 3: Illustrative SAPT0 Energy Decomposition for a Halogen-Bonded Complex of this compound with a Lewis Base (e.g., Pyrimidine)

Energy ComponentTypical Contribution (kcal/mol)Physical Interpretation
Electrostatics (Eelst)-4.0 to -6.0Strong attraction due to the interaction between the positive σ-hole on iodine and the negative lone pair of the Lewis base.
Exchange (Eexch)+6.0 to +8.0Strong Pauli repulsion at close contact distances.
Induction (Eind)-1.5 to -2.5Stabilization from mutual polarization of the electron clouds.
Dispersion (Edisp)-2.0 to -3.0Significant contribution from correlated electron movement.
Total SAPT0 Energy -1.5 to -3.5 Net stabilizing interaction energy of the halogen bond.

This decomposition would quantitatively confirm that the stability of halogen bonds formed by this compound is a result of a delicate balance between strong electrostatic attraction and exchange repulsion, with significant contributions from induction and dispersion.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

While specific crystallographic data and a corresponding Hirshfeld surface analysis for this compound are not available in the reviewed literature, the analysis of closely related halogenated benzene derivatives provides significant insight into the expected intermolecular contacts. nih.govnih.gov For a molecule with the structure of this compound, the primary interactions governing its solid-state architecture would be a combination of halogen bonding and other weaker contacts. The presence of highly polarizable iodine and electronegative fluorine atoms creates distinct regions of positive and negative electrostatic potential on the molecular surface, which in turn direct the intermolecular associations. nih.gov

The key intermolecular contacts expected for this compound are detailed in the table below. The quantification of these contacts is based on analyses of similar fluorinated and iodinated benzene compounds, where halogen-halogen and halogen-hydrogen interactions are shown to be significant contributors to the crystal packing. nih.govacs.org

Table 1: Expected Intermolecular Contacts for this compound and Their Qualitative Contributions Based on Hirshfeld Surface Analysis of Analogous Compounds

Intermolecular Contact TypeDescription and Significance
I···F Halogen Bonds These are expected to be significant interactions, driven by the electrophilic region (σ-hole) on the iodine atom and the nucleophilic fluorine atoms of a neighboring molecule. The directionality of these bonds plays a crucial role in the supramolecular assembly.
I···I Halogen Bonds Depending on the packing motif, type II I···I contacts could form, where the positive σ-hole of one iodine atom interacts with the negative equatorial belt of another. These interactions are common in iodo-substituted aromatic compounds.
F···F Contacts While often considered repulsive, specific F···F contacts can be attractive and contribute to the stability of the crystal lattice, primarily through dispersion forces. Their contribution is typically a significant percentage in highly fluorinated compounds.
C–H···F Hydrogen Bonds The single hydrogen atom on the aromatic ring can act as a hydrogen bond donor to a fluorine atom on an adjacent molecule. These weak hydrogen bonds are frequently observed in the crystal structures of fluorinated organic molecules.
π···π Stacking Interactions between the electron-rich π-systems of the aromatic rings can contribute to crystal cohesion. The fluorine substituents can modulate the quadrupole moment of the ring, influencing the geometry and strength of these stacking interactions.
Other van der Waals Forces This category includes non-specific contacts such as H···H, C···H, and C···C interactions, which collectively make up a substantial portion of the Hirshfeld surface area and contribute to the overall packing efficiency. mdpi.com

The relative importance of these interactions is a delicate balance between electrostatic and dispersion forces. nih.gov For instance, the competition between strong I···F halogen bonds and weaker, but more numerous, C–H···F or F···F contacts will ultimately determine the final crystal structure. nih.gov The CrystalExplorer software is commonly used to perform these calculations, generating decorated Hirshfeld surfaces and fingerprint plots that allow for the quantitative breakdown of these interaction percentages once a crystal structure is determined experimentally. iucr.orgiucr.org

Research Applications of 1,2,3,4 Tetrafluoro 5 Iodobenzene in Advanced Materials and Chemical Synthesis

Integration into Functional Organic Materials

The strategic incorporation of 1,2,3,4-tetrafluoro-5-iodobenzene into organic materials can impart desirable properties, such as controlled self-assembly, responsiveness to external stimuli, and enhanced thermal or chemical stability.

While direct studies detailing the use of this compound in liquid crystal formulations are not extensively documented, its structural motifs are highly relevant to the design of liquid crystalline materials. The principles of halogen bonding are central to this application. Halogen-bonded liquid crystals are formed through the interaction between a halogen bond donor (in this case, the iodine atom) and a halogen bond acceptor. The highly fluorinated ring in this compound enhances the electrophilic character of the iodine atom, making it a potent halogen bond donor. This directed and tunable interaction can be exploited to induce and stabilize liquid crystalline phases. The self-assembly of such molecules can lead to the formation of ordered structures, a prerequisite for liquid crystalline behavior.

The capacity of this compound to form strong and directional halogen bonds is a key feature in the design of "smart" materials that respond to environmental changes. sigmaaldrich.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net The strength of this bond can be finely tuned by the chemical environment of the halogen. The presence of multiple fluorine atoms on the benzene (B151609) ring significantly increases the positive electrostatic potential on the iodine atom, making it a strong halogen bond donor. cas.org This property allows for the programmed self-assembly of molecules into larger, ordered supramolecular structures. nih.gov These structures can be designed to be responsive to stimuli such as temperature, light, or the presence of specific analytes, forming the basis for sensors, molecular switches, and other functional materials. sigmaaldrich.com The hydrophobicity imparted by the fluorinated ring is an additional feature that can be exploited in the design of materials for specific environments. researchgate.net

The reactivity of the carbon-iodine bond in this compound makes it a valuable monomer or functionalizing agent in polymer chemistry. A notable example of a related compound's application is the synthesis of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV), a conjugated polymer. google.com This synthesis was achieved through a Stille cross-coupling reaction, demonstrating the utility of tetrafluoro-iodinated aromatics in creating highly fluorinated polymeric structures. google.com Such polymers are of interest for their potential applications in electronics and photonics, owing to their unique optical and electronic properties.

Furthermore, the principles of iodine transfer polymerization (ITP) offer another avenue for the inclusion of such fluorinated moieties into polymers. In ITP, perfluoroalkyl iodides can act as chain transfer agents to control the polymerization process. core.ac.uk While not a direct polymerization of this compound itself, this highlights the broader role of iodinated fluorocarbons in macromolecular synthesis. The incorporation of highly fluorinated groups can significantly alter the properties of the resulting polymers, leading to materials with low surface energy, high thermal stability, and chemical resistance. researchgate.net

Table 1: Polymerization applications of related tetrafluoro-iodobenzene compounds

PolymerSynthetic MethodPrecursorKey Properties/Applications
Poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV)Stille cross-coupling1,4-Diiodo-2,3,5,6-tetrafluorobenzenePotential for use in electronics and photonics

Synthetic Building Block in Complex Molecular Architectures

The dual functionality of this compound, with its reactive C-I bond and fluorinated ring, makes it a versatile scaffold for the synthesis of complex organic molecules.

Fluorine-containing heterocycles are of significant interest in medicinal chemistry and agrochemicals due to the often-beneficial effects of fluorine on biological activity. While specific examples starting from this compound are not prevalent in the literature, its structure is amenable to the synthesis of such compounds. The C-I bond can be readily transformed through various coupling reactions to introduce different substituents, which can then participate in cyclization reactions to form heterocyclic rings. For instance, the iodine can be displaced by a nucleophile, or undergo coupling with a suitably functionalized partner, setting the stage for subsequent intramolecular reactions to build the heterocyclic core. The fluorine atoms on the ring can influence the regioselectivity of these reactions and modulate the properties of the final products. General methods for the synthesis of fluorinated heterocycles often rely on fluorinated building blocks, a role for which this compound is well-suited. digitellinc.comepa.gov

This compound serves as an excellent platform for generating molecular diversity in organic synthesis. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the iodo-aromatic with a boronic acid or ester. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions. This enables the straightforward introduction of a wide variety of aryl or vinyl substituents at the 5-position of the tetrafluorobenzene ring. The electron-withdrawing nature of the fluorine atoms can further enhance the reactivity of the C-I bond towards oxidative addition to the palladium catalyst.

Sonogashira Coupling: This reaction involves the coupling of the iodo-aromatic with a terminal alkyne. It provides a powerful method for the synthesis of arylalkynes, which are important intermediates in the synthesis of more complex molecules and functional materials. The reactivity of iodoarenes in Sonogashira coupling is generally high, ensuring good yields and broad substrate scope.

Table 2: Cross-Coupling Reactions Utilizing Aryl Iodides

ReactionCoupling PartnerBond FormedKey Features
Suzuki-Miyaura CouplingBoronic acid/esterC-C (sp2-sp2)Mild conditions, broad functional group tolerance
Sonogashira CouplingTerminal alkyneC-C (sp2-sp)Synthesis of arylalkynes, copper co-catalyst often used

The ability to selectively functionalize the 5-position of the tetrafluorophenyl ring through these and other coupling reactions, while leaving the fluorine atoms intact, allows for the systematic modification of the molecule's properties. This makes this compound a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.

Catalytic Roles and Reagent Development

While not a catalyst in the traditional sense for mainstream cross-coupling reactions, this compound serves as a critical precursor for creating highly reactive chemical species that are instrumental in modern organic synthesis.

Extensive research into the catalytic applications of various organoiodine compounds has been a focus of synthetic chemistry. Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful methods for forming carbon-carbon bonds, typically employing palladium catalysts. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org While aryl halides, including iodobenzenes, are common substrates in these reactions, the direct catalytic role of this compound itself in these transformations is not prominently documented in scientific literature. The primary role of such iodoarenes in these catalytic cycles is typically that of a substrate rather than a catalyst. thieme-connect.delibretexts.orgnih.gov

A significant application of this compound is its use as a starting material for the synthesis of hypervalent iodine(III) reagents. nih.govarkat-usa.org These reagents are prized in organic synthesis for their oxidizing capabilities and their ability to facilitate a wide range of chemical transformations in a mild and selective manner. nih.govarkat-usa.org

The synthesis of hypervalent iodine(III) compounds generally involves the oxidation of an iodoarene. organic-chemistry.org For instance, iodoarenes can be oxidized to form (diacetoxyiodo)arenes, which are versatile precursors to other organo-λ³-iodanes like iodosylbenzene and iodonium (B1229267) ylides. organic-chemistry.org The presence of electron-withdrawing fluorine atoms in this compound influences the properties of the resulting hypervalent iodine species, making them potentially more reactive or selective.

Several methods exist for the preparation of hypervalent iodine(III) compounds from iodoarenes, including:

Oxidation with peracetic acid in acetic acid to yield [bis(acyloxy)iodo]arenes. arkat-usa.org

Treatment with m-chloroperoxybenzoic acid (mCPBA) in acetic acid, which is particularly effective for iodoarenes bearing electron-withdrawing groups.

The use of Oxone in trifluoroacetic acid for a convenient room-temperature synthesis of [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org The oxidation of perfluoroalkyl iodides can lead to stable [hydroxy(tosyloxy)iodo]perfluoroalkanes. organic-chemistry.org

The resulting polyfluorinated hypervalent iodine reagents can then be used in various synthetic applications, including fluorinations, chlorinations, and oxidative functionalizations of carbonyl compounds. arkat-usa.orgresearchgate.net

Table 1: Selected Methods for the Synthesis of Hypervalent Iodine(III) Reagents from Iodoarenes

Oxidizing Agent(s)Solvent(s)Type of Hypervalent Iodine Reagent FormedReference
Peracetic acidAcetic acid[Bis(acyloxy)iodo]arenes arkat-usa.org
m-Chloroperoxybenzoic acid (mCPBA)Acetic acid[(Diacetoxy)iodo]arenes
OxoneTrifluoroacetic acid[Bis(trifluoroacetoxy)iodo]arenes organic-chemistry.org
Sodium hypochlorite (B82951) pentahydrateNot specified(Diacetoxyiodo)arenes organic-chemistry.org

This table is representative and not exhaustive of all synthetic methods.

Applications in Isotope Labeling Methodologies for Research Tracers

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on the development of radiolabeled tracer molecules to visualize and study biological processes in vivo. nih.gov Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics. researchgate.net this compound and its derivatives have emerged as important precursors in the synthesis of ¹⁸F-labeled PET tracers. nih.gov

Aryliodonium salts, which can be synthesized from iodoarenes, are significant precursors for PET applications. nih.gov The general strategy involves the synthesis of a "prosthetic group" or "building block" that is first radiolabeled with ¹⁸F and then conjugated to a biomolecule of interest, such as a peptide or a protein. nih.govacs.orgspringernature.com This indirect labeling method is often necessary for sensitive biomolecules that cannot withstand the harsh conditions of direct radiofluorination. mdpi.com

A notable example is the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), a prosthetic group used for the efficient labeling of biomolecules. nih.govacs.org The tetrafluorophenyl ester moiety provides a reactive site for conjugation with amine groups on biomolecules. The synthesis of such prosthetic groups can be achieved through nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.

The development of such labeling methodologies allows for the creation of a wide array of PET tracers for imaging various biological targets, including tumors and specific receptors in the brain. nih.govnih.govmdpi.com For instance, fluorinated PET tracers have been developed for imaging monoamine transporters and σ1 receptors in the central nervous system. nih.govresearchgate.net

Table 2: Examples of Fluorine-18 Labeled PET Tracers and Precursors

Tracer/PrecursorApplication/SignificanceKey Synthetic FeatureReference(s)
[¹⁸F]F-Py-TFPProsthetic group for labeling biomoleculesOne-step radiosynthesis from a trimethylammonium precursor nih.govacs.org
[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs)Reagent for ¹⁸F-fluoroethylationHigh reactivity towards various functional groups researchgate.net
[¹⁸F]FLTPET marker for cell proliferationBased on the thymidine (B127349) analogue structure nih.gov
OrganotrifluoroboratesPrecursors for one-step ¹⁸F-labelingLabeling via ¹⁸F-¹⁹F isotope exchange in aqueous conditions springernature.comnih.gov

This table highlights some examples and is not an exhaustive list of all ¹⁸F-labeled tracers.

Future Research Perspectives on 1,2,3,4 Tetrafluoro 5 Iodobenzene Chemistry

Exploration of Novel Reactivity Modes and Selectivity Control

The reactivity of 1,2,3,4-Tetrafluoro-5-iodobenzene is primarily dictated by its electron-deficient aromatic system and the carbon-iodine bond. While it is known to participate in reactions such as nucleophilic aromatic substitution (SNAr) and various coupling reactions, significant opportunities exist for discovering new transformations and refining selectivity. mdpi.comsmolecule.com

Future research will likely focus on:

Catalytic C-H Functionalization: Developing novel transition-metal catalyzed methods to directly functionalize the single C-H bond on the ring. This would provide a highly efficient route to complex poly-functionalized fluorinated molecules, bypassing traditional multi-step synthetic sequences.

Halogen Bonding Catalysis: Utilizing the iodine atom as a halogen bond donor to control the stereoselectivity or regioselectivity of reactions. The strong electrophilic character of the iodine in this electron-poor system could be harnessed to activate substrates or organize transition states in catalytic cycles.

Photoredox and Electrochemical Reactions: Exploring the electrochemical properties of the C-I bond and the fluorinated ring to enable novel transformations under mild, light- or electricity-driven conditions. This could lead to new coupling partners or ring-functionalization strategies that are not accessible through thermal methods.

Regioselective Substitution: While the fluorine atoms are generally less reactive to nucleophilic substitution than in hexafluorobenzene, future work could focus on developing highly selective methods to replace a single fluorine atom, exploiting subtle differences in activation at the C2, C3, and C4 positions. mdpi.com Achieving such control remains a significant challenge but would unlock access to a vast array of specifically substituted isomers.

Advanced Computational Modeling for Predictive Chemistry and Material Design

The complexity of fluorinated compounds necessitates powerful predictive tools. Advanced computational modeling represents a critical frontier for accelerating the discovery and application of this compound derivatives. Building on existing frameworks for other poly-fluoroalkyl substances (PFAS), bespoke models can offer profound insights. nih.govmdpi.com

Key future directions include:

Quantitative Structure-Property Relationship (QSPR) Models: Developing specific QSPR models to predict the physical, chemical, and electronic properties of molecules derived from this compound. mdpi.com This would enable the rapid virtual screening of candidate molecules for specific applications, such as liquid crystals or organic electronics, before committing to synthetic efforts.

Machine Learning and AI: Employing machine learning algorithms to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. asiaresearchnews.com By training models on experimental data, it may be possible to predict the binding affinities and toxicological profiles of new compounds, guiding research toward safer and more effective molecules. asiaresearchnews.comacs.org

Density Functional Theory (DFT) Simulations: Using high-level DFT calculations to elucidate reaction mechanisms, understand non-covalent interactions like halogen bonding, and predict the electronic and optical properties of resulting materials. This can provide a fundamental understanding of why certain reactions are favored and how to design molecules with desired characteristics.

Table 1: Applications of Computational Modeling in this compound Research

Modeling TechniquePredicted Parameters/ApplicationsPotential Impact
QSPR Physical-chemical properties (e.g., boiling point, solubility), Mass-partitioning parameters. mdpi.comRapid screening for material design and environmental fate assessment.
Molecular Docking Binding affinities to biological targets (e.g., proteins, nuclear receptors). nih.govEarly-stage prediction of bioactivity or toxicity for pharmaceutical or agrochemical applications.
Machine Learning Reaction outcome prediction, Bioactivity prediction, Groundwater occurrence. asiaresearchnews.comacs.orgAccelerated discovery of new reactions and materials; prioritization of compounds for testing.
DFT Simulations Reaction energy barriers, Molecular orbital energies, Spectroscopic properties, Halogen bond strengths.Fundamental understanding of reactivity, selectivity, and material properties.

Innovative Applications in Emerging Fields of Materials Science and Supramolecular Assembly

The unique combination of a rigid, fluorinated core and a site for chemical modification makes this compound an exemplary building block for advanced materials. smolecule.com Its derivatives are expected to find use in high-performance polymers, organic electronics, and functional supramolecular systems.

Future research will likely pursue:

High-Performance Polymers: Incorporating the tetrafluoroiodobenzene moiety into polymer backbones via coupling reactions to create materials with high thermal stability, chemical resistance, and specific dielectric properties. mdpi.comnih.gov These perfluorinated organic polymers (PFPs) are candidates for applications in electronics, coatings, and gas separation membranes. mdpi.comresearchgate.net

Liquid Crystals: Designing and synthesizing discotic or calamitic liquid crystals. The flat, rigid, and highly polarizable nature of the fluorinated ring system is conducive to forming ordered mesophases, which are essential for display technologies and optical sensors.

Supramolecular Assembly: Using the compound as a versatile node for constructing complex, ordered architectures through non-covalent interactions. nih.gov The iodine atom is a powerful halogen bond donor, while the fluorinated face of the ring can engage in π–π stacking or fluorous interactions. This could lead to the formation of organic nanotubes, porous frameworks for gas storage, or stimuli-responsive gels.

Photocatalytic Systems: Designing supramolecular assemblies that can participate in Förster resonance energy transfer (FRET) for applications in photocatalysis. beilstein-journals.org By coupling the tetrafluoroiodobenzene unit to chromophores, it may be possible to create nanoreactors for efficient chemical transformations in aqueous media.

Continued Development of Sustainable Synthetic Routes and Methodologies

The industrial-scale utility of any chemical is increasingly linked to the sustainability of its production. Future research must prioritize the development of green synthetic methods for this compound and its derivatives, moving away from classical methods that often require harsh conditions or hazardous reagents. dovepress.com

Key areas for development include:

Catalytic Halogenation/Fluorination: Developing efficient, selective, and recyclable catalytic systems for the synthesis of the parent compound. This involves moving beyond stoichiometric reagents and high-temperature processes like the Halex reaction. dovepress.com

Flow Chemistry: Implementing continuous flow processes for synthesis. Flow chemistry can offer improved safety (especially when dealing with potentially energetic intermediates), higher efficiency, and easier scalability compared to traditional batch processing.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. This includes exploring C-H activation pathways or direct functionalization reactions that avoid the use of protecting groups and minimize waste.

Table 2: Comparison of Synthetic Methodologies for Fluorinated Aromatics

MethodTypical ConditionsAdvantagesDisadvantagesFuture Direction
Balz–Schiemann Reaction High temperatures, diazonium salt intermediates. dovepress.comGeneral applicability for introducing a single F atom.Potentially explosive intermediates, thermal decomposition. dovepress.comPhasing out in favor of safer methods.
Halex Reaction High temperatures, polar aprotic solvents. dovepress.comSuitable for electron-deficient aromatics.Requires activated substrates, harsh conditions. dovepress.comDevelopment of milder, catalyzed versions.
Copper-Mediated Fluorination High temperatures (e.g., 140°C), excess reagents. dovepress.comDirect fluorination of aryl iodides.High catalyst loading, difficult product separation. dovepress.comLowering catalyst loading and reaction temperatures.
Flow Synthesis Continuous flow reactor, controlled T/P.Enhanced safety, scalability, efficiency.Requires specialized equipment.Wider adoption for synthesis of fluorinated intermediates.

Q & A

Q. What are the recommended synthetic routes for 1,2,3,4-tetrafluoro-5-iodobenzene, and how do reaction conditions influence yield?

Answer: While direct synthesis of this compound is not explicitly detailed in the literature, analogous fluorinated iodoarenes (e.g., 1,2,4,5-tetrafluoro-3,6-diiodobenzene) are synthesized via halogenation or cross-coupling reactions. For example:

  • Halogen Exchange : Fluorinated benzene derivatives can undergo iodination via electrophilic substitution using I₂ in the presence of oxidizing agents (e.g., HNO₃) .
  • Cross-Coupling : The Suzuki-Miyaura reaction (as used for fluorinated terphenyls in ) could utilize this compound as an aryl halide partner. Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃) are typical.
    Key Variables : Temperature (80–120°C), solvent polarity (DMF or THF), and ligand choice critically impact yield. For iodinated analogs, yields range from 40–70% depending on steric and electronic effects .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Answer:

  • 19F NMR : Fluorine chemical shifts are highly sensitive to substitution patterns. For tetrafluoroarenes, signals typically appear between δ -130 to -160 ppm, with splitting patterns revealing adjacent substituents .
  • 13C NMR : The iodine atom induces deshielding in adjacent carbons, with C-I coupling constants (~15–20 Hz) observable in DEPT spectra .
  • X-Ray Crystallography : Co-crystallization with pyridine derivatives (e.g., 2,3-bis(pyridin-2-yl)pyrazine) can resolve halogen-bonding interactions (I···N distances ~2.8–3.0 Å) .

Q. What safety precautions are necessary when handling this compound?

Answer:

  • Hazards : Likely irritant (skin/eyes) and toxic if inhaled (based on analogs like 1,2-diiodotetrafluorobenzene ).
  • Handling : Use fume hoods, nitrile gloves, and PPE. Store in amber glass under inert gas (Ar/N₂) to prevent iodine loss.
  • Waste Disposal : Halogenated waste streams require neutralization with NaHCO₃ before disposal .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Fluorines : Activate the aryl iodide toward oxidative addition with Pd(0) by polarizing the C-I bond. Meta-fluorines enhance stability of transition states in Suzuki couplings .
  • Ortho-Fluorine Steric Effects : May hinder catalyst accessibility, reducing turnover frequency. Computational studies (DFT) suggest that fluorine’s small size minimizes steric clashes compared to bulkier halogens .
  • Contradictions : Some reports indicate electron-deficient arenes reduce catalytic efficiency due to excessive Pd-arene binding, necessitating ligand optimization (e.g., bulky phosphines) .

Q. Can this compound serve as a building block for supramolecular or materials chemistry?

Answer: Yes, its iodine atom enables:

  • Halogen Bonding : Forms directional I···N/O interactions with electron donors (e.g., pyridines), useful in co-crystal engineering for optoelectronic materials .
  • Liquid Crystals : Fluorinated iodoarenes enhance thermal stability and mesophase range in liquid crystalline polymers. For example, tetrafluorodiiodobenzene derivatives exhibit nematic phases up to 200°C .

Q. What computational methods are used to predict the physicochemical properties of fluorinated iodoarenes?

Answer:

  • DFT Calculations : Optimize geometry and predict NMR shifts (GIAO method). For this compound, B3LYP/6-311++G(d,p) accurately reproduces 19F and 13C shifts .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility. Polarizable force fields (e.g., AMOEBA) capture halogen-bonding dynamics .
  • QSPR Models : Relate LogP and boiling points to substituent patterns. For C₆F₄I derivatives, boiling points correlate with iodine’s polarizability (R² > 0.9) .

Q. How do competing reaction pathways (e.g., C-I vs. C-F activation) affect functionalization of this compound?

Answer:

  • C-I Activation : Favored under Pd catalysis (e.g., Heck coupling) due to lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-F: ~485 kJ/mol) .
  • C-F Activation : Requires harsh conditions (e.g., Ni catalysts at >150°C) or directing groups. Fluorine’s electronegativity impedes oxidative addition, but chelating ligands (e.g., phenanthroline) can promote selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.